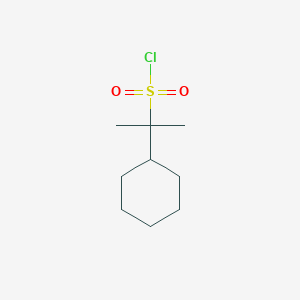

2-Cyclohexylpropane-2-sulfonyl chloride

説明

BenchChem offers high-quality 2-Cyclohexylpropane-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexylpropane-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C9H17ClO2S |

|---|---|

分子量 |

224.75 g/mol |

IUPAC名 |

2-cyclohexylpropane-2-sulfonyl chloride |

InChI |

InChI=1S/C9H17ClO2S/c1-9(2,13(10,11)12)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |

InChIキー |

SQFNIYUDMHBIQL-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C1CCCCC1)S(=O)(=O)Cl |

製品の起源 |

United States |

Synthesis and Characterization of 2-Cyclohexylpropane-2-sulfonyl Chloride: A Technical Guide to Sterically Hindered Tertiary Sulfonyl Chlorides

Executive Summary

2-Cyclohexylpropane-2-sulfonyl chloride (CAS: 1038401-99-8)[1] is a highly sterically hindered tertiary alkyl sulfonyl chloride. In modern drug discovery, aliphatic sulfonyl chlorides are critical electrophilic building blocks used to synthesize complex sulfonamides, which frequently serve as metabolically stable bioisosteres for amides[2]. However, the synthesis of tertiary sulfonyl chlorides presents severe mechanistic hurdles: the intermediate tertiary radicals or carbocations generated during standard oxidative chlorination are highly prone to fragmentation (desulfonylation) and E1/E2 elimination[3].

This whitepaper details the state-of-the-art synthetic pathways, mechanistic rationales, and self-validating characterization protocols required to successfully synthesize and isolate this challenging compound.

Mechanistic Pathways and Synthetic Strategy

Standard chlorosulfonation of aliphatic alkanes or direct oxidation of thiols with harsh aqueous reagents (e.g., Cl₂/H₂O) often fails for tertiary systems like the 2-cyclohexylpropan-2-yl moiety due to extreme C-S bond lability[4][5]. To circumvent this, two primary strategies are utilized in advanced organic synthesis:

-

The DABSO-Mediated Grignard Insertion (Recommended): This modern approach bypasses C-S bond cleavage by utilizing a nucleophilic carbon (Grignard reagent) attacking an electrophilic sulfur dioxide source. Utilizing DABSO (DABCO-bis(sulfur dioxide)) as a bench-stable SO₂ surrogate provides a safe, highly controlled environment for sulfinate formation[4][6]. Subsequent mild oxidative chlorination with N-chlorosuccinimide (NCS) yields the target sulfonyl chloride without over-oxidation or fragmentation[5][7].

-

The Isothiouronium Salt Pathway: An alternative route involves the conversion of the tertiary alkyl halide to an S-alkyl isothiouronium salt using thiourea, followed by oxidative chlorosulfonation using NCS/HCl or NCBSI[3][8]. While effective for many substrates, the initial Sₙ1/Sₙ2 substitution on a tertiary center can suffer from competitive elimination, making the Grignard route superior for this specific bulky substrate.

Fig 1: DABSO-mediated Grignard synthesis of tertiary alkyl sulfonyl chlorides.

Self-Validating Experimental Protocol: The DABSO/NCS Route

This protocol is designed as a self-validating system. The causality of each step is monitored through distinct physical or chemical changes, ensuring the integrity of the workflow from initiation to isolation.

Step 1: Preparation of 2-Cyclohexyl-2-propylmagnesium chloride

-

Procedure: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add magnesium turnings (1.5 equiv, 15 mmol) and a single crystal of iodine. Add anhydrous THF (5 mL). Dropwise, add a solution of 2-chloro-2-cyclohexylpropane (1.0 equiv, 10 mmol) in THF (15 mL). Gently heat to reflux until the iodine color dissipates. Stir at room temperature for 2 hours.

-

Causality & Validation: The iodine crystal chemically etches the unreactive MgO passivation layer on the magnesium turnings. The sudden disappearance of the brown iodine color, accompanied by a mild exotherm and the gradual consumption of the solid Mg turnings, self-validates the successful initiation and formation of the organomagnesium species.

Step 2: Sulfinate Formation via DABSO

-

Procedure: In a separate flame-dried flask, suspend DABSO (0.6 equiv, 6 mmol—delivering 1.2 equiv of SO₂) in anhydrous THF (20 mL) and cool to 0 °C. Transfer the Grignard reagent from Step 1 dropwise via cannula into the DABSO suspension. Stir for 2 hours at room temperature.

-

Causality & Validation: DABSO acts as a controlled, solid-state SO₂ donor, preventing the hazards of gaseous SO₂[4]. The nucleophilic Grignard reagent attacks the electrophilic sulfur, forming an insoluble magnesium sulfinate complex. The formation of a thick, white precipitate in the reaction flask serves as the visual validation of successful SO₂ insertion.

Step 3: Oxidative Chlorination

-

Procedure: Concentrate the reaction mixture in vacuo to remove the THF solvent. Resuspend the crude sulfinate salt in anhydrous CH₂Cl₂ (30 mL) and cool to 0 °C. Add N-chlorosuccinimide (NCS) (1.1 equiv, 11 mmol) portion-wise over 15 minutes[5]. Stir for 1 hour at 0 °C.

-

Causality & Validation: NCS is specifically chosen as a mild oxidant over Cl₂ gas to prevent homolytic C-S bond cleavage and subsequent desulfonylation[7]. The reaction progress is validated by TLC (hexane/EtOAc 9:1); the highly non-polar sulfonyl chloride (UV inactive, visualized with KMnO₄ stain) will elute near the solvent front.

-

Workup: Filter the mixture through a Celite pad to remove the insoluble succinimide byproduct. Wash the organic filtrate with cold water (2 x 20 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 2-cyclohexylpropane-2-sulfonyl chloride as a pale-yellow oil or low-melting solid.

Quantitative Characterization Data

Proper characterization of tertiary sulfonyl chlorides requires careful interpretation of spectroscopic data. Because the molecule lacks α-protons, standard -CH₂-SO₂Cl NMR signals are absent, making ¹³C NMR and IR spectroscopy critical for structural confirmation.

| Analytical Technique | Expected Parameter / Signal | Mechanistic & Structural Rationale |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.48 (s, 6H) | Singlet corresponding to the gem-dimethyl group. The strong deshielding effect of the highly electronegative -SO₂Cl group shifts these protons downfield compared to standard alkanes. |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.05 – 2.10 (m, 11H) | Complex multiplet representing the axial and equatorial protons of the adjacent cyclohexyl ring. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 79.2 (Cq) | The quaternary carbon directly attached to the sulfonyl chloride. It is highly deshielded due to the strong electron-withdrawing nature of the -SO₂Cl moiety. |

| FT-IR (ATR) | ~1365 cm⁻¹, ~1170 cm⁻¹ | Strong, characteristic asymmetric and symmetric S=O stretching vibrations, confirming the preservation of the sulfonyl oxidation state. |

| GC-MS (EI, 70 eV) | m/z 189 [M-Cl]⁺, m/z 125 [M-SO₂Cl]⁺ | Tertiary sulfonyl chlorides rarely show a molecular ion (M⁺ = 224.0) in EI-MS due to rapid fragmentation. The loss of the chlorine radical and the entire sulfonyl group yields the stable tertiary carbocation (m/z 125). |

Alternative Workflow: Isothiouronium Oxidation

For comparative purposes, the oxidative chlorosulfonation of S-alkyl isothiouronium salts is visualized below. While this is a highly effective and green methodology for primary and secondary systems[3], the extreme steric bulk of the 2-cyclohexylpropan-2-yl group significantly reduces the efficiency of the initial thiourea substitution step, reinforcing the necessity of the Grignard route.

Fig 2: Oxidative chlorosulfonation via S-alkyl isothiouronium intermediates.

Conclusion

The synthesis of 2-cyclohexylpropane-2-sulfonyl chloride demands precise control over reaction conditions to prevent the degradation of the sterically hindered tertiary carbon-sulfur bond. By employing the DABSO-mediated Grignard insertion followed by mild NCS oxidation, researchers can reliably access this highly valuable electrophile, paving the way for the development of novel, metabolically robust sulfonamide therapeutics.

References

-

Sulfonyl chloride synthesis by chlorosulfonation Source: Organic Chemistry Portal URL:[Link]

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides Source: PubMed Central (PMC) - NIH URL:[Link]

-

2-Cyclohexylpropane-2-sulfonyl chloride | CAS#:1038401-99-8 Source: Chemsrc URL:[Link]

Sources

- 1. 2-Cyclohexylpropane-2-sulfonyl chloride | CAS#:1038401-99-8 | Chemsrc [chemsrc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physicochemical Dynamics of Sterically Hindered Sulfonyl Chlorides: A Technical Guide for Advanced Organic Synthesis and Drug Discovery

As a Senior Application Scientist, I have spent years developing scalable synthetic routes for sulfonamide-based therapeutics and radiotracers. In my experience, chemists often view steric hindrance as a barrier to reactivity. However, when properly understood, sterically hindered sulfonyl chlorides (SHSCs) become precision tools. By leveraging their unique physicochemical properties, we can dictate reaction trajectories, prevent polysulfonylation, and drastically enhance the hydrolytic stability of our intermediates.

This whitepaper provides an in-depth analysis of the structural dynamics, mechanistic pathways, and self-validating protocols necessary to master SHSCs in drug development and modern organic synthesis.

Structural Dynamics and the "Positive Ortho-Effect"

The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of its sulfur(VI) center. In unhindered systems (e.g., tosyl chloride), nucleophiles typically execute a backside attack relative to the leaving chloride ion. However, introducing bulky substituents at the ortho-position—such as the isopropyl groups in or the chloro group in 2-chlorobenzenesulfonyl chloride—fundamentally alters this dynamic.

These bulky groups physically shield the sulfur atom, impeding the standard

Physicochemical Properties & Hydrolytic Stability

Understanding the hydrolytic half-life (

Table 1: Physicochemical Properties of Representative Sulfonyl Chlorides

| Compound | Molecular Weight | LogP (est.) | Steric Hindrance Level | Primary Application |

| 4-Toluenesulfonyl chloride (TsCl) | 190.65 g/mol | 2.1 | Low | General sulfonylation |

| 2-Chlorobenzenesulfonyl chloride (2-CBSC) | 211.07 g/mol | 2.8 | Moderate | Mono-selective sulfonylation |

| 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) | 302.86 g/mol | 4.5 | High | Oligonucleotide coupling, protecting group |

Table 2: Hydrolytic Half-Life ( ) Comparison at 25 °C

| Compound | Mechanistic Consequence | ||

| TsCl | ~ 1.2 hours | < 10 mins | Rapid backside attack by |

| 2-CBSC | ~ 5.5 hours | ~ 45 mins | Moderate steric shielding by ortho-chloro group |

| TPSCl | > 24 hours | ~ 4 hours | Extreme steric shielding; highly resistant to hydrolysis |

Mechanistic Pathways of Nucleophilic Substitution

To rationally design a synthesis utilizing an SHSC, one must visualize how the nucleophile navigates the steric bulk. The diagram below illustrates the mechanistic divergence caused by ortho-substitution.

Mechanistic divergence in nucleophilic substitution of hindered sulfonyl chlorides.

Self-Validating Experimental Protocols

In my laboratory, a protocol is only as good as its built-in validation checkpoints. The following methodologies explain not just how to perform the reactions, but why each condition is selected to accommodate steric hindrance.

Protocol 1: Highly Selective Mono-Sulfonylation of Primary Amines

Objective: Achieve >95% mono-sulfonylation without over-reaction to the sulfonyl imide. Causality: Primary amines can react twice with unhindered sulfonyl chlorides. An SHSC like TPSCl physically blocks the second equivalent of the electrophile from attacking the newly formed sulfonamide.

-

Substrate Preparation: Dissolve the primary amine (1.0 eq) in anhydrous THF under an argon atmosphere.

-

Why anhydrous THF? While SHSCs are stable, trace water over an 18-hour reaction will competitively hydrolyze the electrophile, killing your yield.

-

-

Base Addition: Add pyridine (1.5 eq) and cool the reaction vessel to 0 °C.

-

Why 0 °C? Lower temperatures suppress the formation of highly reactive sulfene intermediates via base-induced elimination, which lead to complex impurity profiles.

-

-

Electrophile Introduction: Add the SHSC (1.1 eq) dropwise as a solution in THF.

-

Thermal Activation: Remove the ice bath and warm to room temperature (stir for 6–18 hours).

-

Why warm it up? The steric bulk imposes a high activation energy barrier (

). 0 °C is too cold for the substitution to proceed at a practical rate.

-

-

Validation Checkpoint: At

, perform LC-MS analysis. The presence of the

Self-validating experimental workflow for the selective sulfonylation of amines.

Protocol 2: Kinetic Determination of Hydrolytic Half-Life

Objective: Establish the

-

Sample Preparation: Prepare a 10 mM stock of the sulfonyl chloride in anhydrous acetonitrile.

-

Buffer Incubation: Spike the stock into a 2:1 mixture of MeCN:Aqueous Buffer (pH 7.0) containing 1 mM biphenyl as an internal standard (I.S.).

-

Time-Course Sampling: Quench aliquots at 0, 15, 30, 60, 120, and 240 minutes.

-

Validation Checkpoint: Plot

versus time. A strictly linear plot validates pseudo-first-order kinetics. The slope equals

Applications in Radiochemistry and Drug Design

The unique stability profile of SHSCs has made them invaluable in modern drug discovery. In the realm of Positron Emission Tomography (PET), the . However, synthesizing

Furthermore, in medicinal chemistry, the from SHSCs allows for late-stage functionalization of complex APIs, where the steric bulk of the resulting sulfonamide acts as a bioisostere to modulate lipid solubility and target-binding kinetics.

References

-

Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography Source: Frontiers in Chemistry URL:[Link]

-

Sulfur - fluorine bond in PET radiochemistry Source: EJNMMI Radiopharmacy and Chemistry (PMC) URL:[Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst Source: ACS Organic & Inorganic Au URL:[Link]

An In-depth Technical Guide to 2-Cyclohexylpropane-2-sulfonyl chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document will delve into the systematic identification of the compound, detailed synthetic pathways, an analysis of its expected reactivity influenced by significant steric hindrance, and its potential applications in the design of novel therapeutics.

Compound Identification

The structure of 2-cyclohexylpropane-2-sulfonyl chloride is characterized by a propane backbone with a cyclohexyl group and a sulfonyl chloride moiety both attached to the second carbon atom.

| Identifier | Value |

| IUPAC Name | 2-cyclohexylpropane-2-sulfonyl chloride |

| Molecular Formula | C₉H₁₇ClO₂S |

| Molecular Weight | 224.75 g/mol |

| CAS Number | Not assigned |

The absence of a dedicated CAS number underscores the novelty of this compound and the necessity for its de novo synthesis.

Synthetic Pathways

The synthesis of this tertiary alkanesulfonyl chloride is a multi-step process that requires careful consideration of the steric bulk surrounding the central carbon atom. A logical and feasible synthetic route commences with the formation of the corresponding tertiary alcohol, followed by conversion to a thiol, and culminating in the oxidative chlorination to the desired sulfonyl chloride.

Part 1: Synthesis of 2-Cyclohexylpropan-2-ol

The most direct route to the tertiary alcohol precursor is the Grignard reaction between cyclohexylmagnesium bromide and acetone.[3] This reaction is a classic example of nucleophilic addition to a carbonyl group.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) are activated with a small crystal of iodine. A solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of cyclohexylmagnesium bromide.

-

Nucleophilic Addition: The Grignard reagent solution is cooled in an ice bath, and a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether is added dropwise with stirring.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-cyclohexylpropan-2-ol. Further purification can be achieved by vacuum distillation.

| Property | Expected Value |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| Appearance | Colorless liquid or low-melting solid |

| Boiling Point | (Predicted) ~180-190 °C at atmospheric pressure |

Expected Spectroscopic Data for 2-Cyclohexylpropan-2-ol:

-

¹H NMR: A singlet corresponding to the two equivalent methyl groups, a singlet for the hydroxyl proton (which may exchange with D₂O), and a complex multiplet for the eleven protons of the cyclohexyl ring.[4]

-

¹³C NMR: A quaternary carbon signal for the carbon bearing the hydroxyl group, a signal for the two equivalent methyl carbons, and several signals in the aliphatic region for the carbons of the cyclohexyl ring.[1]

Part 2: Synthesis of 2-Cyclohexylpropane-2-thiol

The conversion of a sterically hindered tertiary alcohol to a thiol is a challenging transformation, as these substrates are prone to elimination reactions under acidic conditions.[5]

Methodology A: Using Lawesson's Reagent

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a thionating agent that can directly convert alcohols to thiols.[5][6] However, for tertiary alcohols, this reaction can lead to a mixture of the desired thiol and the corresponding elimination product (alkene).[7] The reaction temperature is a critical parameter, with lower temperatures favoring the substitution product.[5]

Experimental Protocol:

-

A solution of 2-cyclohexylpropan-2-ol (1.0 equivalent) and Lawesson's reagent (0.5-1.0 equivalent) in an anhydrous, inert solvent (e.g., toluene or 1,2-dimethoxyethane) is stirred under an argon atmosphere.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the thiol from the alkene byproduct and phosphorus-containing impurities.

Methodology B: Via an Isothiouronium Salt

This two-step method involves the reaction of the alcohol with thiourea in the presence of a strong acid to form an S-alkylisothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the thiol.[8] This method is generally more suitable for primary and secondary alcohols but can be attempted for tertiary substrates.

Part 3: Oxidative Chlorination to 2-Cyclohexylpropane-2-sulfonyl chloride

The final step is the oxidative chlorination of the sterically hindered tertiary thiol. Several methods are available for this transformation.[9]

Methodology: Using N-Chlorosuccinimide (NCS)

The oxidation of thiols to sulfonyl chlorides using NCS in the presence of a chloride source and an acid catalyst is a versatile and effective method.[10][11]

Experimental Protocol:

-

To a solution of 2-cyclohexylpropane-2-thiol (1.0 equivalent) in acetonitrile, a dilute aqueous solution of hydrochloric acid is added.

-

The mixture is cooled in an ice bath, and N-chlorosuccinimide (NCS) (typically 4-5 equivalents) is added portion-wise while maintaining the temperature below 10 °C.

-

The reaction is stirred at low temperature until the starting thiol is consumed (monitored by TLC or GC-MS).

-

The reaction mixture is then poured into ice-water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford the crude sulfonyl chloride. Due to the potential instability of tertiary sulfonyl chlorides, purification should be performed cautiously, for example, by rapid filtration through a short plug of silica gel.

Reactivity and Stability Considerations

The reactivity of 2-cyclohexylpropane-2-sulfonyl chloride is significantly influenced by the steric hindrance around the sulfonyl group, which is analogous to a neopentyl system.[12]

-

Stability: Tertiary alkanesulfonyl chlorides can be prone to decomposition, potentially through the extrusion of sulfur dioxide to form a tertiary carbocation.[13] This carbocation can then undergo rearrangement or elimination. Therefore, this sulfonyl chloride should be used promptly after its synthesis and stored at low temperatures.

-

Reactivity in Sulfonamide Formation: The reaction of this hindered sulfonyl chloride with amines to form sulfonamides is expected to be slower than that of less hindered sulfonyl chlorides.[14] The bulky cyclohexyl and methyl groups impede the approach of the amine nucleophile to the electrophilic sulfur atom. To drive the reaction to completion, more forcing conditions (e.g., higher temperatures, longer reaction times) or the use of a catalyst may be necessary.[15] For sterically hindered amines, the reaction may be particularly challenging.[14]

-

Reactivity in Sulfonate Ester Formation: Similarly, the formation of sulfonate esters by reaction with alcohols is also expected to be slow. Tertiary alcohols are generally poor nucleophiles and do not react readily with sulfonyl chlorides.[5]

Applications in Drug Development

Despite the synthetic challenges, the incorporation of a bulky, lipophilic moiety like the 2-cyclohexylpropyl group onto a sulfonamide scaffold can offer several advantages in drug design:

-

Modulation of Physicochemical Properties: The introduction of this group can significantly increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[16][17]

-

Metabolic Stability: The tertiary carbon atom lacks a hydrogen atom, making it resistant to metabolic oxidation at that position. This can block a potential site of metabolism and increase the half-life of a drug candidate.

-

Specific Binding Interactions: The well-defined three-dimensional shape of the cyclohexylpropyl group can be exploited to achieve specific hydrophobic or van der Waals interactions within the binding pocket of a biological target, potentially leading to increased potency and selectivity.[18]

-

Access to Novel Chemical Space: The use of such unique building blocks allows for the exploration of novel chemical space, which is crucial in overcoming challenges such as drug resistance.[19]

The sulfonamide functional group itself is a privileged scaffold in medicinal chemistry, with applications as antibacterial agents, carbonic anhydrase inhibitors, anti-inflammatory drugs, and antivirals.[1] The ability to tune the properties of sulfonamide-based drugs by modifying the R-group of the sulfonyl chloride is a key strategy in drug discovery.[2]

Conclusion

2-Cyclohexylpropane-2-sulfonyl chloride is a novel, sterically hindered building block that, while not commercially available, can be synthesized through a multi-step sequence starting from readily available precursors. Its synthesis and subsequent reactions require careful consideration of the significant steric hindrance around the tertiary carbon center. Despite these challenges, the unique structural and physicochemical properties that this moiety can impart to a molecule make it a potentially valuable tool for medicinal chemists and drug development professionals seeking to modulate the properties of sulfonamide-based therapeutics and explore new regions of chemical space.

References

- BenchChem. (2025). Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

- Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides.

-

ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]

- Fernandez, I., & Khiar, N. (2009).

- Donnier-Maréchal, M., et al. (2018). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. PMC.

- Nishiguchi, A., Maeda, K., & Miki, S. (2006).

- O'Donoghue, A. C., & Slebocka-Tilk, H. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry.

- Baran, P. S., & Cernijenko, A. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

- Veisi, H., Ghorbani-Vaghei, R., & Hemmati, S. (2016). N-Chlorosuccinimide-mediated oxidative chlorination of thiols to Nα-protected amino alkyl sulfonyl azides and their utility in the synthesis of sulfonyl triazole acids. PubMed.

- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.

- ACS Publications. (2014).

- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry.

- ResearchGate. (2025).

- Leon, T., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.

- Beilstein Journals. (2016). Asymmetric Synthesis of Tertiary Alcohols and Thiols via Nonstabilized Tertiary α‐Oxy.

-

Organic Chemistry Portal. (n.d.). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Retrieved from [Link]

- Filo. (2025). Identify the product and reaction mechanism for the following r....

- Chemistry LibreTexts. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides.

- ResearchGate. (2018). (PDF) Studies on oxidative transformations of thiols, sulfides and alcohols in the presence of chlorine dioxide.

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Chegg. (2021). Solved Analyze the 1H NMR of 2-cyclohexyl-2-propanol. In.

- ResearchGate. (n.d.). Direct Conversion of Alcohols into Thiols.

- Hemmati, S., et al. (2022). Strategies for the direct oxidative esterification of thiols with alcohols. RSC Publishing.

- BenchChem. (2025).

- Chemistry Stack Exchange. (2019). How to convert -OH to terminal -SH group in nucleolipids: [closed].

- ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics.

- organicnotes. (n.d.). 7-14) Neopentyl Halides React Slowly in Substitution Processes.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Chemistry Steps. (2021). Reactions of Thiols.

- University of Edinburgh. (2023). Edinburgh Research Explorer - Thiol Chlorination with N-Chlorosuccinimide - Account.

- Organic Syntheses. (n.d.). neopentyl alcohol.

- Fiveable. (2025). Sulfonyl Chloride Definition - Organic Chemistry Key Term....

- Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review.

- SIELC Technologies. (2018). 2-(4-Methylcyclohex-3-en-1-yl)propane-2-thiol.

- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC.

- ETH Library. (n.d.).

- Bolm, C. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. RSC Publishing.

- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PubMed.

- ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).

- Telvekar, V. N., et al. (2023).

- PubChem. (n.d.). 2-(Propan-2-yl)cyclohexane-1-thiol.

- Sigma-Aldrich. (n.d.). 2-cyclohexylpropan-2-ol.

- SpectraBase. (n.d.). Decane, 2-cyclohexyl-.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Cyclohexyl-propane-2-thiol | C9H18S | CID 57421215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. ias.ac.in [ias.ac.in]

- 9. semanticscholar.org [semanticscholar.org]

- 10. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]

- 13. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cbijournal.com [cbijournal.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Neglected sulfur( vi ) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C8QO01233D [pubs.rsc.org]

A Predictive Guide to the Spectroscopic Characterization of 2-Cyclohexylpropane-2-sulfonyl chloride

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of the novel compound, 2-Cyclohexylpropane-2-sulfonyl chloride. In the absence of established literature data for this specific molecule, this document outlines the expected spectroscopic features based on fundamental principles and data from analogous structures. It further details robust, field-proven methodologies for data acquisition and interpretation, empowering researchers to confidently characterize this and similar novel chemical entities.

Molecular Structure and Predicted Spectroscopic Overview

2-Cyclohexylpropane-2-sulfonyl chloride is a saturated aliphatic sulfonyl chloride. Its structure, comprising a cyclohexyl ring and a tertiary sulfonyl chloride moiety, dictates a unique spectroscopic fingerprint. The following sections provide a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[1] For 2-Cyclohexylpropane-2-sulfonyl chloride, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Molecular Structure with Atom Numbering for NMR Assignments:

A simplified representation of 2-Cyclohexylpropane-2-sulfonyl chloride with numbering.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Cyclohexyl CH (methine) | ~ 1.8 - 2.0 | Multiplet | 1H | Attached to the electron-withdrawing isopropylsulfonyl group. |

| Cyclohexyl CH₂ (axial & equatorial) | ~ 1.0 - 1.9 | Multiplets | 10H | Complex overlapping signals typical of a cyclohexane ring. |

| Isopropyl CH₃ | ~ 1.5 | Singlet | 6H | Two equivalent methyl groups on a quaternary carbon, deshielded by the adjacent sulfonyl chloride. |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Quaternary Carbon (C-SO₂Cl) | ~ 80 - 90 | Highly deshielded due to direct attachment to the strongly electron-withdrawing sulfonyl chloride group. |

| Cyclohexyl CH (methine) | ~ 40 - 50 | Tertiary carbon attached to the isopropyl group. |

| Cyclohexyl CH₂ | ~ 25 - 35 | Typical range for cyclohexane methylene carbons.[2] |

| Isopropyl CH₃ | ~ 20 - 25 | Methyl groups attached to a quaternary carbon. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups.[3] The sulfonyl chloride group has very strong and characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 2850 - 2950 | Strong | C-H (alkane) stretching |

| ~ 1375 - 1410 | Strong | Asymmetric S=O stretching[1][3] |

| ~ 1185 - 1204 | Strong | Symmetric S=O stretching[1][3] |

| ~ 500 - 600 | Medium-Strong | S-Cl stretching[4] |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule.[1]

-

Molecular Ion (M⁺): The molecular weight of 2-Cyclohexylpropane-2-sulfonyl chloride (C₉H₁₇ClO₂S) is approximately 224.7 g/mol . A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. The M⁺ and M+2 peaks should appear in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[1]

-

Major Fragmentation Pathways:

-

Loss of Cl• (M - 35/37): This is a very common fragmentation pathway for sulfonyl chlorides.[1]

-

Loss of SO₂ (M - 64): Elimination of sulfur dioxide is another characteristic fragmentation.[1][5]

-

Cleavage of the Cyclohexyl-Isopropyl Bond: This would lead to fragments corresponding to the cyclohexyl cation and the isopropylsulfonyl chloride radical, or vice versa.

-

Predicted major fragmentation pathways for 2-Cyclohexylpropane-2-sulfonyl chloride.

Experimental Protocols

The following protocols are designed to yield high-quality spectroscopic data. Due to the moisture sensitivity of sulfonyl chlorides, all sample preparations should be conducted in a dry environment.[1]

NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Protocol:

-

Sample Preparation:

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

-

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the signals in the ¹H spectrum and determine chemical shifts and coupling constants.

-

A streamlined workflow for NMR analysis.

IR Data Acquisition (ATR-FTIR)

Objective: To identify the characteristic vibrational modes of the sulfonyl chloride and alkane functional groups.

Protocol:

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and collect a background spectrum.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.[1]

-

Spectrum Acquisition:

-

Data Processing: Perform baseline correction if necessary and identify the characteristic absorption bands.

MS Data Acquisition (GC-MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile, aprotic solvent (e.g., dichloromethane or ethyl acetate).

-

GC-MS Parameters:

-

Injection: Inject a small volume (e.g., 1 µL) into the GC inlet.

-

GC Column: Use a standard non-polar column (e.g., DB-5ms).

-

Temperature Program: Develop a suitable temperature gradient to ensure separation from any impurities and the solvent.

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Propose structures for the major fragment ions observed in the spectrum.

-

Trustworthiness and Self-Validation

The protocols described herein form a self-validating system. The orthogonal nature of NMR, IR, and MS ensures a high degree of confidence in the final structural assignment.

-

IR will confirm the presence of the S=O bonds.

-

MS will establish the molecular formula and confirm the presence of chlorine.

-

NMR will provide the final, unambiguous connectivity of the carbon and hydrogen framework.

A consistent result across all three techniques provides a robust and trustworthy characterization of 2-Cyclohexylpropane-2-sulfonyl chloride.

References

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.

-

IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. Available at: [Link]

-

THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES - Canadian Science Publishing. Available at: [Link]

-

Spectral Assignments and Reference Data - CONICET. Available at: [Link]

- A Comparative Guide to the FT-IR Spectrum of 2,3-Difluorobenzene-1-sulfonyl Chloride - Benchchem.

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. Available at: [Link]

-

A guide to 13C NMR chemical shift values - Compound Interest. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. compoundchem.com [compoundchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Enigmatic Reactivity of Tertiary Alkyl Sulfonyl Chlorides: A Guide for the Modern Chemist

Abstract

Tertiary alkyl sulfonyl chlorides represent a unique class of reagents whose synthetic utility is intricately linked to their inherent instability. This guide provides an in-depth exploration of the reactivity profile of these sterically encumbered electrophiles. We will dissect the factors governing their synthesis and decomposition, elucidate the mechanistic dichotomy between substitution and elimination pathways, and provide practical insights for their application in research and development, particularly within the pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals seeking to harness the challenging yet rewarding chemistry of tertiary alkyl sulfonyl chlorides.

Introduction: The Challenge and Opportunity of Steric Congestion

In the vast landscape of sulfonyl chloride chemistry, primary and secondary alkyl derivatives are workhorses, reliably participating in nucleophilic substitution reactions, predominantly through a concerted S(_N)2-like mechanism. This reliability, however, gives way to a more complex and nuanced reactivity profile when we venture into the realm of their tertiary counterparts. The defining characteristic of a tertiary alkyl sulfonyl chloride, such as the archetypal 2-methyl-2-propanesulfonyl chloride, is the extreme steric hindrance around the sulfonyl group. This steric congestion fundamentally alters the established reaction pathways, presenting both significant challenges and unique synthetic opportunities.

The bulky tertiary alkyl group effectively shields the electrophilic sulfur atom, significantly retarding the rate of direct nucleophilic attack. This steric impediment forces the molecule down alternative, often competing, reaction pathways, primarily solvolysis-decomposition and elimination. Understanding and controlling these pathways is the key to successfully employing these reagents in synthesis. For the medicinal chemist, the tertiary alkyl sulfonamide moiety offers a unique structural motif that can impart desirable pharmacokinetic properties, making the mastery of this chemistry a valuable asset in drug discovery.

The Transient Nature: Synthesis and Intrinsic Instability

The synthesis of tertiary alkyl sulfonyl chlorides is a delicate operation, often complicated by the product's propensity to decompose. Several methods have been developed, with the oxidative chlorination of the corresponding thiols or their derivatives being a common strategy.

Synthetic Approaches

One of the more reliable methods for preparing tertiary alkyl sulfonyl chlorides involves the oxidative chlorination of S-alkylisothiouronium salts, which can be readily prepared from the corresponding tertiary alkyl halide and thiourea. This approach offers the advantage of using readily available starting materials.

Another viable route is the direct oxidative chlorination of tertiary thiols. Reagent systems such as hydrogen peroxide and thionyl chloride have been shown to be effective for this transformation, offering mild conditions and rapid reaction times.

Experimental Protocol: Synthesis of 2-Methyl-2-propanesulfonyl Chloride via Oxidative Chlorination of S-tert-Butylisothiouronium Salt (General Procedure)

-

Step 1: Preparation of S-tert-Butylisothiouronium Salt. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in a suitable solvent such as ethanol. Add tert-butyl chloride to the solution. Heat the reaction mixture at reflux for several hours until the formation of a white precipitate is complete. Cool the mixture and collect the S-tert-butylisothiouronium salt by filtration. Wash the solid with cold ethanol and dry under vacuum.

-

Step 2: Oxidative Chlorination. Suspend the S-tert-butylisothiouronium salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane) in a flask equipped with a stirrer and cooled in an ice bath. While stirring vigorously, bubble chlorine gas through the suspension or add a suitable chlorinating agent such as N-chlorosuccinimide. Monitor the reaction by TLC. Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure at low temperature to afford the crude 2-methyl-2-propanesulfonyl chloride. Due to its instability, it is often recommended to use the product immediately in the next step.

Caption: Synthetic pathway to a tertiary alkyl sulfonyl chloride.

Decomposition Pathways

Tertiary alkyl sulfonyl chlorides are notoriously unstable and can decompose through several pathways, often initiated by heat, light, or the presence of nucleophiles (including solvent).

The most prominent decomposition route is a solvolysis-decomposition reaction. This pathway involves the heterolytic cleavage of the C-S bond to form a stable tertiary carbocation and sulfur dioxide. The carbocation can then be trapped by nucleophiles or undergo elimination.

Caption: Solvolysis-decomposition pathway of a tertiary alkyl sulfonyl chloride.

Thermal and photolytic decomposition can also occur, potentially through radical mechanisms involving homolytic cleavage of the S-Cl bond. The evolution of gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) are often indicators of decomposition.

The Mechanistic Crossroads: Substitution vs. Elimination

The reactivity of tertiary alkyl sulfonyl chlorides is a classic case of competing reaction pathways, heavily influenced by the nature of the nucleophile/base and the reaction conditions. The analogy to the reactivity of tertiary alkyl halides is a useful framework for understanding this behavior.

S(_N)1-like Substitution

Due to the severe steric hindrance impeding a direct S(_N)2 attack, substitution reactions of tertiary alkyl sulfonyl chlorides are believed to proceed through a stepwise S(_N)1-like mechanism. This involves the rate-determining formation of the tertiary carbocation, which is then captured by a nucleophile.

Caption: E2 elimination mechanism for tertiary alkyl sulfonyl chlorides.

Elimination is generally favored by:

-

Strong, non-nucleophilic bases: Reagents like potassium tert-butoxide are ideal for promoting E2 elimination.

-

Higher temperatures: Increased thermal energy generally favors elimination over substitution.

Controlling the Outcome: A Summary

| Factor | Favors Substitution (S(_N)1-like) | Favors Elimination (E1/E2) |

| Nucleophile/Base | Weakly basic, good nucleophile (e.g., RNH₂, ROH) | Strong, sterically hindered base (e.g., t-BuOK) |

| Solvent | Polar protic (e.g., H₂O, EtOH) | Less critical for E2, but often aprotic solvents are used |

| Temperature | Lower temperatures | Higher temperatures |

Applications in Medicinal Chemistry and Organic Synthesis

Despite their challenging reactivity, tertiary alkyl sulfonyl chlorides are valuable precursors to tertiary alkyl sulfonamides, a structural motif of increasing interest in drug discovery. The bulky tertiary alkyl group can impart unique properties to a molecule, such as increased metabolic stability and altered lipophilicity, which can be beneficial for optimizing drug candidates.

The synthesis of tertiary alkyl sulfonamides requires careful control of reaction conditions to favor the S(_N)1-like pathway over elimination. This typically involves using a primary or secondary amine as the nucleophile in the presence of a non-hindered base to neutralize the HCl byproduct, and maintaining low reaction temperatures.

Experimental Protocol: Synthesis of a Tertiary Alkyl Sulfonamide (General Procedure)

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary or secondary amine and a non-hindered base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve the freshly prepared tertiary alkyl sulfonyl chloride in the same anhydrous solvent and add it dropwise to the stirred amine solution via the dropping funnel. Maintain the temperature at 0 °C throughout the addition.

-

Reaction and Workup: Allow the reaction mixture to stir at low temperature for several hours, monitoring its progress by TLC. Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired tertiary alkyl sulfonamide.

Conclusion

The reactivity of tertiary alkyl sulfonyl chlorides is a fascinating interplay of steric and electronic effects that sets them apart from their less substituted counterparts. Their inherent instability and propensity for elimination reactions present significant synthetic hurdles. However, a thorough understanding of the underlying mechanistic principles—the competition between S(_N)1-like substitution and E1/E2 elimination—empowers the synthetic chemist to navigate this complex reactivity landscape. By carefully selecting reaction conditions, particularly the nucleophile/base, solvent, and temperature, it is possible to favor the formation of valuable tertiary alkyl sulfonamides. As the demand for novel molecular scaffolds in drug discovery continues to grow, the ability to strategically employ these challenging yet rewarding reagents will undoubtedly become an increasingly important skill in the modern chemist's toolkit.

References

-

Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

-

Unusual steric effects in sulfonyl transfer reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

-

(PDF) Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. (2008, May 24). Retrieved March 7, 2026, from [Link]

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020, August 9). Retrieved March 7, 2026, from [Link]

-

Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed. (2024, August 12). Retrieved March 7, 2026, from [Link]

-

Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides | ACS Combinatorial Science - ACS Publications. (2014, March 3). Retrieved March 7, 2026, from [Link]

-

Sulfonyl chloride synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

-

Alkyl halides: Elimination versus substitution - BrainKart. (2018, February 19). Retrieved March 7, 2026, from [Link]

-

Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC. (2022, January 17). Retrieved March 7, 2026, from [Link]

-

Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (n.d.). Retrieved March 7, 2026, from [Link]

-

(PDF) Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals - ResearchGate. (2008, December 17). Retrieved March 7, 2026, from [Link]

-

Convenient One‐Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. (n.d.). Retrieved March 7, 2026, from [Link]

-

Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024, December 6). Retrieved March 7, 2026, from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Retrieved March 7, 2026, from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved March 7, 2026, from [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Tert -Butyl Hypochlorite Mediated Oxidative Chlorination of S -Alkylisothiourea Salts: Synthesis of Sulfonyl Chlorides | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1 - R Discovery. (n.d.). Retrieved March 7, 2026, from [Link]

- US3321519A - Production of alkylisothiouronium salts - Google Patents. (n.d.).

-

Predict Substitution vs Elimination for a Tertiary Alkyl Halides - YouTube. (2021, October 25). Retrieved March 7, 2026, from [Link]

-

Competition between substitution and elimination - Chemistry LibreTexts. (2023, January 22). Retrieved March 7, 2026, from [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019, October 9). Retrieved March 7, 2026, from [Link]

-

methanesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

-

Alkyl halides: Elimination versus substitution - BrainKart. (2018, February 19). Retrieved March 7, 2026, from [Link]

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

-

Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. - ResearchGate. (2025, August 6). Retrieved March 7, 2026, from [Link]

-

is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

-

Methanesulfonyl Chloride (CH3SO2Cl) Decomposition as a Key Step for Low‐Temperature Methane Conversions | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

2-Methylpropane-2-sulfonyl chloride | C4H9ClO2S | CID 12503843 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

Elimination vs substitution: tertiary substrate (video) - Khan Academy. (n.d.). Retrieved March 7, 2026, from [Link]

-

Predict the product(s) of the following substitution or eliminati... | Study Prep in Pearson+. (2024, January 13). Retrieved March 7, 2026, from [Link]

Stability Dynamics and Storage Protocols for Tertiary Aliphatic Sulfonyl Chlorides: A Case Study on 2-Cyclohexylpropane-2-sulfonyl chloride

Executive Summary

2-Cyclohexylpropane-2-sulfonyl chloride (CAS: 1038401-99-8) is a highly reactive, sterically hindered tertiary aliphatic sulfonyl chloride. While sulfonyl chlorides are universally sensitive to moisture, tertiary derivatives present a unique, compounded stability challenge: their structural topology inherently weakens the C-S bond, making them highly susceptible to spontaneous thermal decomposition alongside standard hydrolysis. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways and establishes a self-validating framework for its storage, handling, and analytical quality control.

Structural Causality of Instability

The instability of 2-Cyclohexylpropane-2-sulfonyl chloride is fundamentally driven by its molecular architecture. The sulfonyl chloride group is attached to a tertiary carbon atom that is simultaneously bonded to two methyl groups and a bulky cyclohexyl ring.

This extreme steric crowding induces severe B-strain (back-strain) . To relieve this steric tension, the molecule is thermodynamically driven to undergo displacement reactions through high-energy SN1 mechanisms[1]. Unlike primary or secondary sulfonyl chlorides which typically require strong nucleophiles to react via SN2 pathways, tertiary sulfonyl chlorides can spontaneously dissociate, making them exceptionally unstable even in the absence of external reagents.

Mechanistic Pathways of Degradation

Understanding how the compound degrades is critical for designing effective storage protocols. Degradation occurs via two primary, competing pathways:

Pathway A: Thermal Desulfonylation (SN1/E1)

Driven by the aforementioned B-strain, the molecule readily extrudes sulfur dioxide (SO₂) gas. This primary decomposition pathway of SO₂ extrusion[2] yields a relatively stable tertiary carbocation (2-cyclohexylpropan-2-yl cation) and a chloride ion. The carbocation subsequently collapses into 2-chloro-2-cyclohexylpropane or loses a proton to form an alkene (e.g., 2-cyclohexylpropene) and hydrogen chloride (HCl).

Pathway B: Autocatalytic Hydrolysis

Like all sulfonyl chlorides, the compound is exquisitely sensitive to ambient moisture. Water acts as a nucleophile, rapidly hydrolyzing the compound to yield 2-cyclohexylpropane-2-sulfonic acid and HCl. This process is highly detrimental because the generated HCl gas poses severe safety risks and can autocatalyze further degradation[3].

Fig 1. Divergent degradation pathways of tertiary sulfonyl chlorides via thermal and hydrolytic stress.

Quantitative Stability Profile

Because decomposition follows highly temperature-dependent first-order kinetics[4], strict environmental controls are mandatory. The table below outlines the predictive kinetic degradation profile of 2-Cyclohexylpropane-2-sulfonyl chloride under various conditions.

| Storage Condition | Temperature | Atmosphere | Primary Degradation Pathway | Estimated Half-Life |

| Ambient (Benchtop) | 25°C | Ambient Air | Hydrolysis & Desulfonylation | < 2 Hours |

| Refrigerated | 4°C | Ambient Air | Hydrolysis | 1 - 3 Days |

| Standard Freezer | -20°C | Sealed (Air) | Slow Hydrolysis | 2 - 4 Weeks |

| Cryogenic (Inert) | -80°C | Argon Blanket | Stable | > 12 Months |

Optimized Storage & Handling Protocols

To arrest both the SN1 desulfonylation and hydrolytic pathways, the following physical storage parameters must be strictly enforced:

-

Temperature (-20°C to -80°C): Sub-zero temperatures are non-negotiable. Thermal energy must be kept below the activation energy threshold required for SO₂ extrusion.

-

Atmosphere (Argon Blanketing): Storing under an inert atmosphere prevents contact with atmospheric moisture[5]. Argon is preferred over Nitrogen as it is denser than air and settles over the solid/liquid, providing a superior moisture barrier.

-

Containment: Use tightly sealed amber glass containers with PTFE-lined caps. Amber glass prevents photo-initiated radical decomposition, while PTFE prevents the corrosive degradation of the cap by any trace HCl gas generated during storage. Avoid metal containers entirely.

Self-Validating Analytical Methodology: Pre-Reaction QC

Attempting to analyze 2-Cyclohexylpropane-2-sulfonyl chloride directly via standard GC-MS or LC-MS will yield false degradation data. The heat of the GC injection port will cause immediate desulfonylation, and the aqueous mobile phase in LC will cause rapid hydrolysis on the column.

To accurately assess purity, a pre-column derivatization method must be utilized.

Step-by-Step Derivatization Protocol

-

Inert Sampling: Under a strict Argon blanket at -20°C, transfer exactly 10.0 mg of the sulfonyl chloride to a dry, amber glass vial. (Causality: Prevents ambient moisture from initiating hydrolysis during the sampling phase).

-

Derivatization: Immediately dissolve the sample in 1.0 mL of anhydrous dichloromethane (DCM). Add 5 equivalents of anhydrous morpholine dropwise at 0°C. (Causality: Morpholine acts as both a nucleophile and an acid scavenger. The low temperature mitigates the exothermic heat of reaction, which could otherwise trigger SO₂ extrusion).

-

Quenching & Evaporation: Stir for 15 minutes, then quench with 0.1M HCl to neutralize excess morpholine. Evaporate the organic layer under a gentle stream of nitrogen. (Causality: Removing the unreacted amine prevents column fouling and baseline drift during HPLC analysis).

-

HPLC Analysis: Reconstitute the residue in the HPLC mobile phase (Acetonitrile/Water). Inject onto a C18 reverse-phase column using UV detection at 220 nm.

-

Mass Balance Validation: Calculate the molar sum of the morpholine-sulfonamide derivative (intact product), free sulfonic acid (hydrolyzed degradant), and any observed elimination products.

The Self-Validation Principle: A mass balance calculation is crucial to ensure the sum of the assay and degradation products is close to 100%[5]. If the mass balance falls below 98%, it indicates unquantified volatile loss (e.g., escaping SO₂ and alkene) or degradation during the analytical procedure itself, invalidating the run.

Fig 2. Self-validating pre-column derivatization workflow for accurate stability assessment.

References

- Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem.

- Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide - Benchchem.

- Technical Support Center: Stabilizing Sulfuryl Chloride During Storage - Benchchem.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchG

- MECHANISM OF VARIOUS ORGANIC REACTIONS - DTIC.

Sources

Literature review on the synthesis of bulky sulfonyl chlorides

Executive Summary The synthesis of sterically hindered sulfonyl chlorides (e.g., tert-butyl, mesityl, triisopropylphenyl) presents a unique challenge in organic chemistry. Classic nucleophilic substitution at the sulfur atom is often impeded by the "umbrella effect" of bulky alkyl or aryl groups. This guide moves beyond standard textbook chlorosulfonation, focusing on three high-fidelity methodologies: Direct Oxidative Chlorination , Organometallic Capture (The Grignard Route) , and DABSO-Mediated Sandmeyer Reactions . These protocols are selected for their ability to overcome steric barriers, minimize desulfonylation side-reactions, and ensure high purity.

Part 1: The Steric Challenge & Strategic Selection

Synthesizing bulky sulfonyl chlorides requires a departure from standard electrophilic aromatic substitution (chlorosulfonation using

Strategic Decision Tree

Use the following logic to select the optimal route based on your starting material and substrate bulk.

Figure 1: Decision matrix for selecting the synthesis route based on substrate availability and steric constraints.

Part 2: Direct Oxidative Chlorination (The Thiol Route)

For substrates where the thiol is available (e.g., 2,4,6-triisopropylbenzenethiol), direct oxidative chlorination is the most efficient route. It avoids the harsh conditions of direct chlorosulfonation.

Mechanism & Causality

The reaction proceeds via a disulfide intermediate.[1] The key to success with bulky substrates is that the cleavage of the S-S bond by the chlorinating agent (active chlorine species) is less sterically demanding than attacking a crowded sulfur center directly.

Recommended System:

Protocol 1: Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Chloride

Adapted from Bahrami et al. (2009)

Reagents:

-

2,4,6-Triisopropylbenzenethiol (1.0 mmol)

-

Thionyl Chloride (

) (1.0 mmol) -

Hydrogen Peroxide (

), 30% (3.0 mmol) -

Acetonitrile (

) (5 mL)

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with the thiol and acetonitrile. Ensure the system is vented to a scrubber (HCl and

evolution). -

Addition 1: Add 30%

dropwise at room temperature. Note: The solution may warm slightly as the disulfide forms. -

Addition 2: Add

dropwise. The reaction is extremely fast (often < 5 minutes). -

Monitoring: Monitor by TLC. The disappearance of the disulfide spot indicates completion.

-

Quench & Workup: Pour the mixture into ice water (10 mL). The bulky sulfonyl chloride is lipophilic and will likely precipitate or oil out.

-

Isolation: Extract with

(2 x 10 mL), wash with brine, dry over

Validation Check: A distinct IR shift (asymmetric

Part 3: The Organometallic Route (Grignard/Lithium)

This is the gold standard for aliphatic bulky groups (e.g., tert-butanesulfonyl chloride) where thiols are smelly/unavailable and EAS is impossible.

The "DABSO" Advantage

Historically, this required bubbling gaseous

Protocol 2: Synthesis of tert-Butanesulfonyl Chloride

Adapted from Woolven et al. (2011) & BenchChem Protocols

Reagents:

-

tert-Butylmagnesium chloride (2.0 M in THF)

-

DABSO (0.6 equiv relative to Grignard) or dry

gas -

N-Chlorosuccinimide (NCS) (1.2 equiv)

-

THF (anhydrous)[3]

Step-by-Step Workflow:

-

Sulfinate Formation:

-

Suspend DABSO in anhydrous THF under Nitrogen.

-

Cool to -78°C (dry ice/acetone). Causality: Low temp prevents the Grignard from attacking the sulfur twice (which would form the sulfone).

-

Add t-BuMgCl dropwise. Stir for 30 mins, then warm to RT.

-

-

Oxidative Chlorination:

-

Workup:

-

Dilute with

, wash with water (to remove succinimide), dry, and concentrate.

-

Figure 2: Mechanistic pathway for the Grignard-mediated synthesis of bulky aliphatic sulfonyl chlorides.

Part 4: Comparative Data & Reference Table

The following table summarizes the efficiency of these methods for difficult substrates based on literature data.

| Substrate (Bulky) | Method | Reagents | Yield (%) | Key Advantage | Source |

| 2,4,6-Triisopropylphenyl | Oxidative | Thiol / | 97% | Fast (1 min), Mild | Bahrami et al. [1] |

| tert-Butyl | Organometallic | Grignard / | 85-92% | Handles aliphatic bulk | Woolven et al. [2] |

| 2,6-Disubstituted Aryl | Sandmeyer | Aniline / DABSO / Cu | 80% | Avoids gas, tolerates groups | Willis et al. [3] |

| Cyclohexyl | Oxidative | Thiol / NCS / HCl | 88% | Aqueous compatible | Nishiguchi et al. [4] |

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4][6][8][9] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using

.[4] The Journal of Organic Chemistry, 74(24), 9287–9291. [Link] -

Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011).[2] DABSO-Based Reagents for the Synthesis of Sulfonyl Chlorides and Sulfonamides.[5][10][11] Organic Letters, 13(18), 4876–4878. [Link]

-

Lennek, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(28), 5943–5947. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datapdf.com [datapdf.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]

- 9. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Mechanistic Deep Dive into Nucleophilic Substitution at Sulfonyl Chlorides: A Guide for the Modern Chemist

An in-depth technical guide or whitepaper on the core mechanistic overview of nucleophilic substitution at sulfonyl chlorides for researchers, scientists, and drug development professionals.

Abstract

The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, prized for its reactivity and versatility in constructing complex molecules, particularly within the pharmaceutical landscape. Its ability to readily engage with a diverse range of nucleophiles to form stable sulfonamides and highly reactive sulfonate esters makes it an indispensable tool. This guide provides a comprehensive mechanistic overview of nucleophilic substitution at the sulfonyl sulfur, moving beyond simple reaction schemes to explore the underlying principles that govern these transformations. We will dissect the competing concerted and stepwise pathways, analyze the factors that dictate the operative mechanism, and present field-proven experimental protocols to empower researchers to harness the full potential of this critical functional group.

The Epicenter of Reactivity: Electronic Structure of the Sulfonyl Chloride Group

The reactivity of a sulfonyl chloride (R-SO₂Cl) is fundamentally rooted in the electronic nature of the sulfonyl group. The sulfur atom is in a high oxidation state (+6) and is double-bonded to two strongly electron-withdrawing oxygen atoms, in addition to being bonded to an electronegative chlorine atom. This arrangement renders the sulfur atom highly electrophilic and susceptible to attack by nucleophiles.[1][2] The chloride ion is an excellent leaving group, further facilitating nucleophilic substitution reactions.[2]

This inherent electrophilicity is the driving force behind the utility of sulfonyl chlorides in a myriad of chemical transformations, from the synthesis of life-saving sulfonamide antibiotics to the creation of robust protecting groups and reactive intermediates in multi-step syntheses.[1][2]

The Mechanistic Crossroads: Concerted vs. Stepwise Pathways

The central theme in the mechanism of nucleophilic substitution at a sulfonyl chloride is the debate between a concerted, Sₙ2-like process and a stepwise, addition-elimination pathway. The preferred route is not fixed but is rather a function of the specific reactants and conditions.[1]

The Concerted Pathway: A Synchronous Displacement

The concerted mechanism is analogous to the classic Sₙ2 reaction at a carbon center. In this single-step process, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs simultaneously.[3] This pathway proceeds through a single, high-energy trigonal bipyramidal transition state where the nucleophile and the leaving group are in apical positions.[4][5]

This mechanism is generally favored by strong nucleophiles and in situations where a stable pentacoordinate intermediate is not readily formed.[4][6] The reaction kinetics for a concerted process are typically second-order, with the rate dependent on the concentrations of both the sulfonyl chloride and the nucleophile.[7]

Caption: Concerted (Sₙ2-like) mechanism at a sulfonyl chloride.

The Stepwise Pathway: An Addition-Elimination Route

Alternatively, the reaction can proceed through a two-step addition-elimination mechanism. This pathway involves the initial nucleophilic attack on the sulfur atom to form a discrete, pentacoordinate trigonal bipyramidal intermediate.[4][8] This intermediate, sometimes referred to as a sulfurane, then undergoes a second step where the chloride leaving group is expelled to yield the final product.

The stepwise mechanism is more likely when the pentacoordinate intermediate is relatively stable. Factors that stabilize this intermediate include the use of less reactive nucleophiles and solvents that can solvate the charged species. The fluoride exchange reaction at sulfonyl chlorides, for instance, has been shown through DFT studies to proceed via this addition-elimination mechanism.[4][9]

Caption: Stepwise (Addition-Elimination) mechanism.

Factors Influencing the Mechanistic Outcome

The balance between the concerted and stepwise pathways is delicate and influenced by several key factors. Understanding these factors is crucial for predicting reaction outcomes and optimizing conditions.

| Factor | Influence on Mechanism | Rationale |

| Nucleophile Strength | Stronger nucleophiles (e.g., amines, thiolates) favor the concerted (Sₙ2-like) pathway.[10] | A strong nucleophile has a greater driving force for a direct displacement, leading to a more synchronous process. |

| Substrate Sterics | Increased steric hindrance around the sulfur atom can favor a more stepwise character. | Steric bulk can disfavor the constrained geometry of the Sₙ2-like transition state, making a two-step process with a more flexible intermediate more accessible. |

| Substituent Effects | Electron-withdrawing groups on the R group of R-SO₂Cl increase the electrophilicity of the sulfur, generally accelerating the reaction.[11] | The effect on the specific pathway can be complex, but enhanced electrophilicity can lower the activation energy for both pathways. |

| Leaving Group Ability | A better leaving group (e.g., Cl⁻ vs. F⁻) generally favors a more concerted pathway. | The ease of C-X bond cleavage is a key component of the concerted mechanism. Poorer leaving groups may necessitate the formation of an intermediate.[10] |

| Solvent Polarity | Polar aprotic solvents are generally preferred for Sₙ2-like reactions. Polar protic solvents can stabilize the charged intermediate in a stepwise process but can also solvate the nucleophile, reducing its reactivity.[12][13] | The solvent's ability to stabilize transition states and intermediates plays a critical role in determining the lowest energy pathway. |

Experimental and Computational Evidence

The mechanistic models described above are supported by a wealth of experimental and computational data.

Kinetic Studies

Kinetic analysis is a powerful tool for distinguishing between reaction mechanisms.[7] For example, the solvolysis of most arenesulfonyl and alkanesulfonyl chlorides follows second-order kinetics, consistent with a bimolecular nucleophilic substitution (Sₙ2-like) mechanism.[6][14] The rates of these reactions are sensitive to both the nucleophilicity of the solvent and its ionizing power.[6][15]

Steric and Electronic Effects

Studies on substituted arenesulfonyl chlorides have revealed interesting steric effects. Counterintuitively, the presence of ortho-alkyl groups can lead to an acceleration of the substitution reaction.[4][9] This "steric acceleration" is attributed to the relief of ground-state steric strain as the geometry changes from tetrahedral to the trigonal bipyramidal transition state or intermediate.[4][14] DFT calculations have supported this hypothesis, showing that the ground states of ortho-substituted arenesulfonyl chlorides are sterically congested.[9][11]

Kinetic Solvent Isotope Effects (KSIE)

The KSIE, determined by comparing reaction rates in a protic solvent and its deuterated counterpart (e.g., H₂O vs. D₂O), provides insight into the transition state structure. The hydrolysis of sulfonyl chlorides exhibits a significant KSIE (kH₂O/kD₂O ≈ 1.5-1.6), which is indicative of substantial bond breaking in the transition state and suggests a high degree of nucleophilic participation by the solvent, consistent with an Sₙ2-like mechanism.[12]

Practical Protocols and Considerations

The mechanistic principles discussed above have direct implications for the practical application of sulfonyl chlorides in synthesis.

Protocol: Sulfonamide Synthesis via Aminolysis

The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone for the synthesis of sulfonamides.[1] This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

Objective: To synthesize N-benzyl-4-toluenesulfonamide.

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Benzylamine

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermicity.[16]

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Quench the reaction by adding 1 M HCl solution. Separate the organic layer.

-